molecular formula C17H13ClN2O4 B2656423 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327194-95-5

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2656423
CAS No.: 1327194-95-5
M. Wt: 344.75
InChI Key: FKEUPEJHGSOHFM-JZJYNLBNSA-N
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Description

(2Z)-2-[(5-Chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2-iminochromene core, a 7-hydroxy group, and a carboxamide substituent at position 2. The phenyl ring at position 2 is substituted with a 5-chloro and 2-methoxy group, distinguishing it from related compounds.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-14-5-3-10(18)7-13(14)20-17-12(16(19)22)6-9-2-4-11(21)8-15(9)24-17/h2-8,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEUPEJHGSOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

    Introduction of the Chloro-Substituted Methoxyphenyl Group: The chloro-substituted methoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate chloro and methoxy-substituted benzene derivatives.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the amine and aldehyde or ketone precursors.

    Final Assembly: The final compound is obtained by coupling the chromene core with the chloro-substituted methoxyphenyl imine and carboxamide groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development in areas such as cancer, neurodegenerative diseases, and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The hydroxychromene core can interact with enzymes and receptors, modulating their activity. The imino group may form hydrogen bonds with biological macromolecules, influencing their function. The chloro-substituted methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure is closely related to several analogs synthesized via Procedure D (methanol/acetic acid-mediated condensation of aniline derivatives with core chromene-3-carboxamide intermediates). Key structural variations among analogs include:

  • Halogen substituents : Chloro, bromo, or dichloro groups at different phenyl ring positions.
  • Electron-donating/withdrawing groups: Methoxy, methyl, cyano, or acetamido substituents.
  • Extended hydrophobic groups : Hexyloxy or ethynyl moieties.

Chromatographic Behavior

Retention times (RT) in UPLC/MS analyses correlate with hydrophobicity:

  • Polar substituents : Compound 47 (2-chloro-5-methoxy, RT = 2.771 min) elutes earlier than 61 (hexyloxy, RT = 3.039 min) .
  • Halogen effects : Dichlorophenyl analogs (35–37) show RT differences (2.834–3.002 min) dependent on chloro substitution patterns .

Biological Activity

Chemical Structure and Properties

The chemical structure of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide can be represented as follows:

C16H14ClNO4\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}\text{O}_4

This compound features a chromene backbone, which is known for its diverse biological activities. The presence of a chloro group and a methoxy group on the phenyl ring enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be around 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent cytotoxic effects.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G1 phase

Antioxidant Activity

The compound also demonstrates antioxidant properties, which contribute to its potential therapeutic effects. In assays measuring free radical scavenging activity, it showed significant inhibition of DPPH radicals with an IC50 of approximately 25 µM.

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activity may be linked to its ability to modulate ROS levels, reducing oxidative stress in cells.

Study 1: In Vivo Efficacy

A study conducted on xenograft models of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed over a period of four weeks with no significant toxicity noted in normal tissues.

Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapeutic agents like doxorubicin. The combination therapy showed enhanced efficacy, with reduced IC50 values for both agents when used together, suggesting a synergistic effect.

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